![molecular formula C28H18O2 B12563274 [1,1'-Biphenanthrene]-2,2'-diol CAS No. 196865-17-5](/img/structure/B12563274.png)
[1,1'-Biphenanthrene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenanthrene]-2,2’-diol: is an organic compound that belongs to the class of biphenanthrenes This compound is characterized by two phenanthrene units connected by a single bond, with hydroxyl groups attached at the 2 and 2’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenanthrene]-2,2’-diol typically involves the coupling of two phenanthrene units. One common method is the oxidative coupling of phenanthrene derivatives using oxidizing agents such as ferric chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the desired biphenanthrene structure.
Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenanthrene]-2,2’-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenanthrene]-2,2’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the phenanthrene units are partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled temperatures.
Major Products:
Oxidation: Quinones and other oxidized biphenanthrene derivatives.
Reduction: Dihydro-biphenanthrene derivatives.
Substitution: Halogenated or sulfonated biphenanthrene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenanthrene]-2,2’-diol is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound has shown potential antibacterial properties, making it a subject of interest in the development of new antibiotics .
Industry: In the industrial sector, [1,1’-Biphenanthrene]-2,2’-diol can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which [1,1’-Biphenanthrene]-2,2’-diol exerts its effects is primarily through its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis and death. This is particularly relevant in its antibacterial activity, where it targets the cell membranes of bacteria . Additionally, its cytotoxic effects on tumor cells are believed to involve the induction of apoptosis through mitochondrial pathways.
Vergleich Mit ähnlichen Verbindungen
4,8,4’,8’-Tetramethoxy-[1,1’-biphenanthrene]-2,7,2’,7’-tetrol: Known for its antibacterial properties.
2’,7’-Dihydroxy-4,4’-dimethoxy-1,1’-biphenanthrene-2,7-di-O-β-D-glucopyranoside: Isolated from Cremastra appendiculata and known for its cytotoxic activity.
Uniqueness: [1,1’-Biphenanthrene]-2,2’-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
196865-17-5 |
|---|---|
Molekularformel |
C28H18O2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1-(2-hydroxyphenanthren-1-yl)phenanthren-2-ol |
InChI |
InChI=1S/C28H18O2/c29-25-15-13-21-19-7-3-1-5-17(19)9-11-23(21)27(25)28-24-12-10-18-6-2-4-8-20(18)22(24)14-16-26(28)30/h1-16,29-30H |
InChI-Schlüssel |
LYXQKPRYDFQZPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C4=C(C=CC5=C4C=CC6=CC=CC=C65)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


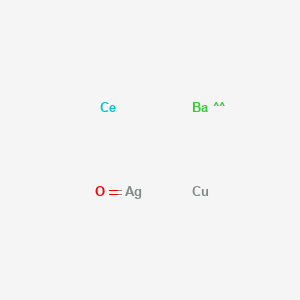
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
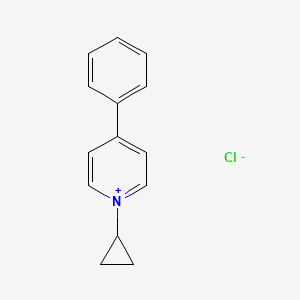
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

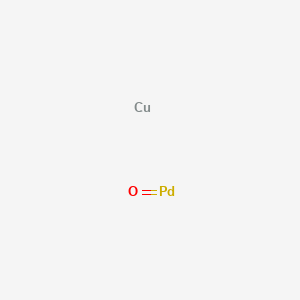
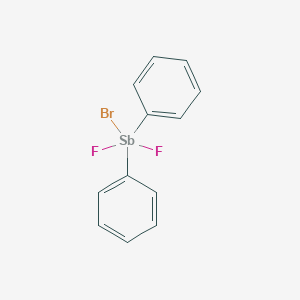

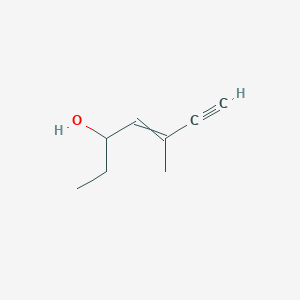

![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

